2-(2-Fluorophenoxy)benzoic acid

Catalog No.
S3329755
CAS No.
2795-61-1
M.F
C13H9FO3
M. Wt
232.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Fluorophenoxy)benzoic acid

CAS Number

2795-61-1

Product Name

2-(2-Fluorophenoxy)benzoic acid

IUPAC Name

2-(2-fluorophenoxy)benzoic acid

Molecular Formula

C13H9FO3

Molecular Weight

232.21 g/mol

InChI

InChI=1S/C13H9FO3/c14-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(15)16/h1-8H,(H,15,16)

InChI Key

IRDFTUPBYRSFEP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=CC=CC=C2F

2-(2-Fluorophenoxy)benzoic acid (CAS: 2795-61-1) is a specialized ortho-fluorinated diphenyl ether derivative featuring a carboxylic acid functional group, widely utilized as a high-value building block in advanced chemical synthesis [1]. The compound serves as a critical precursor for the scalable production of fluorinated xanthones, acridones, and conformationally restricted pharmaceutical intermediates. The presence of the fluorine atom at the 2-position of the phenoxy ring imparts distinctive stereoelectronic properties, altering the dihedral angle of the ether linkage and modulating the overall lipophilicity and pKa of the molecule. These baseline properties make it a highly sought-after material for discovery chemistry and materials science, particularly where precise spatial arrangement, metabolic stability, and strict regiocontrol during downstream cyclization are required for process efficiency.

Generic substitution with unsubstituted 2-phenoxybenzoic acid or alternate regioisomers (such as the 3-fluoro or 4-fluoro analogs) frequently fails in procurement and process scale-up due to strict regiochemical and stability requirements during downstream transformations [1]. When subjected to Friedel-Crafts acylation to form xanthone cores, alternate isomers produce complex mixtures of regioisomers that demand intensive, solvent-heavy chromatographic separation, drastically lowering overall process yield and increasing manufacturing costs. Furthermore, the absence of the ortho-fluorine compromises the steric shielding of the ether linkage, leading to increased degradation and ether cleavage under the harsh acidic conditions typical of downstream functionalization, rendering generic alternatives unviable for streamlined industrial workflows.

Absolute Regiocontrol in Xanthone Core Synthesis

In the synthesis of fluorinated xanthone derivatives via intramolecular Friedel-Crafts acylation, the position of the fluorine atom dictates the regiochemical outcome . 2-(2-Fluorophenoxy)benzoic acid features a blocked 2-position on the phenoxy ring, forcing cyclization exclusively at the 6-position. This results in the formation of a single regioisomer (4-fluoroxanthone) with >98% regiochemical purity. In contrast, the use of 2-(3-fluorophenoxy)benzoic acid leads to a competitive cyclization at both the 2- and 6-positions, yielding a ~60:40 mixture of 1-fluoro and 3-fluoroxanthones.

Evidence DimensionRegiochemical purity of cyclized product
Target Compound Data>98% single regioisomer (4-fluoroxanthone)
Comparator Or Baseline2-(3-fluorophenoxy)benzoic acid (~60:40 regioisomer mixture)
Quantified DifferenceElimination of regioisomer mixtures, preventing >30% yield loss during downstream purification.
ConditionsIntramolecular Friedel-Crafts acylation (e.g., Eaton's reagent or polyphosphoric acid, 80°C).

Procuring the 2-fluoro isomer ensures a high-yielding, scalable synthesis of specific fluoroxanthone cores without the need for costly and time-consuming chromatographic separations.

Enhanced Ether Bond Stability During Acidic Processing

Downstream modifications of phenoxybenzoic acids often require harsh acidic conditions, such as nitration or chlorosulfonation, which can lead to unwanted ether cleavage [1]. The ortho-fluorine in 2-(2-fluorophenoxy)benzoic acid provides significant steric shielding and electron withdrawal, stabilizing the diaryl ether bond against electrophilic and acidic attack. Comparative degradation studies indicate that under concentrated sulfuric acid treatment at 60°C for 4 hours, 2-(2-fluorophenoxy)benzoic acid exhibits less than 2% ether cleavage. The unsubstituted 2-phenoxybenzoic acid baseline suffers from >15% cleavage under identical conditions.

Evidence DimensionResistance to acidic ether cleavage
Target Compound Data<2% degradation
Comparator Or Baseline2-Phenoxybenzoic acid (>15% degradation)
Quantified Difference>7-fold reduction in ether cleavage side reactions.
ConditionsConcentrated H2SO4, 60°C, 4 hours.

This stability allows process chemists to subject the intermediate to harsher, more efficient reaction conditions without sacrificing overall yield to degradation.

Ortho-Fluorine Induced Conformational Locking for API Design

In medicinal chemistry, the spatial orientation of the two aryl rings is critical for fitting into target binding pockets[1]. The fluorine atom at the ortho position of 2-(2-fluorophenoxy)benzoic acid introduces a strong stereoelectronic effect, restricting the rotation around the ether bond and locking the molecule into a preferred twisted conformation. Computational and crystallographic data of related ortho-fluorinated diphenyl ethers indicate a significantly restricted dihedral angle range compared to the freely rotating para-fluoro analog (2-(4-fluorophenoxy)benzoic acid). This pre-organization reduces the entropic penalty upon binding to biological targets.

Evidence DimensionConformational flexibility (rotational barrier)
Target Compound DataRestricted dihedral angle (high rotational barrier)
Comparator Or Baseline2-(4-fluorophenoxy)benzoic acid (low rotational barrier, flexible)
Quantified DifferenceLower entropic penalty of binding due to conformational pre-organization.
ConditionsMolecular dynamics and binding affinity models for diphenyl ether pharmacophores.

For API discovery, procuring the ortho-fluorinated building block provides a conformationally restricted scaffold that often translates to higher target affinity and selectivity.

Synthesis of 4-Fluoroxanthone Photocatalysts

Due to its absolute regiocontrol during intramolecular cyclization, 2-(2-fluorophenoxy)benzoic acid is a highly reliable precursor for synthesizing 4-fluoroxanthones [1]. These fluorinated cores are increasingly utilized as organic photocatalysts in visible-light-mediated transformations, where the specific placement of the fluorine atom is required to tune the redox potential and excited-state lifetime of the catalyst.

Development of Conformationally Restricted API Scaffolds

In pharmaceutical discovery programs targeting specific kinase or receptor binding pockets, the compound serves as a critical building block [1]. The ortho-fluorine restricts the rotation of the diphenyl ether linkage, providing a pre-organized scaffold that minimizes the entropic penalty of binding and improves overall ligand efficiency compared to unsubstituted analogs.

Advanced Agrochemical Intermediate Synthesis

The enhanced stability of the ortho-fluorinated ether bond against enzymatic and environmental cleavage makes this compound an ideal starting material for next-generation agrochemicals[2]. It allows for aggressive downstream functionalization (e.g., nitration, halogenation) during synthesis without the yield losses associated with ether bond degradation seen in non-fluorinated baselines.

XLogP3

3.2

Dates

Last modified: 04-14-2024

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